![molecular formula C9H12ClNO B1605113 Ethylamine, 2-(o-chlorophenoxy)-N-methyl- CAS No. 70289-29-1](/img/structure/B1605113.png)
Ethylamine, 2-(o-chlorophenoxy)-N-methyl-
Overview
Description
Ethylamine, 2-(o-chlorophenoxy)-N-methyl-, also known as 2-(2-Chlorophenoxy)ethylamine, is a chemical compound with the molecular formula C8H10ClNO . It is used in various applications in the chemical industry .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethylamine, 2-(o-chlorophenoxy)-N-methyl- include a density of 1.178 g/cm3, a melting point of 39-40°C, and a boiling point of 266.2 °C at 760 mmHg .Scientific Research Applications
Early Discovery Research
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various research applications, although specific details about its use are not readily available .
Chemical Synthesis
“N-[2-(2-chlorophenoxy)ethyl]-N-methylamine” could potentially be used in the synthesis of other complex molecules. For instance, it might be used in the production of furan platform chemicals, which are directly available from biomass .
Dyeing Industry
Compounds similar to “N-[2-(2-chlorophenoxy)ethyl]-N-methylamine” have been used in the synthesis of novel bis azo dyes derived from benzidine . These dyes are used in textile, printing, paper manufacturing, and other industries .
Environmental Studies
The compound could be used in studies related to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F) in the gas phase . These compounds are environmental pollutants, and understanding their formation is crucial for pollution control .
Pharmaceutical Research
While there’s no direct evidence of “N-[2-(2-chlorophenoxy)ethyl]-N-methylamine” being used in pharmaceutical research, compounds with similar structures have been used in the production of pharmaceuticals .
Antibiotic Discovery
Although there’s no direct link between “N-[2-(2-chlorophenoxy)ethyl]-N-methylamine” and antibiotic discovery, compounds with similar structures have been identified by neural networks as potential antibiotics .
Safety and Hazards
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRWDMBVYFSMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220538 | |
Record name | Ethylamine, 2-(o-chlorophenoxy)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylamine, 2-(o-chlorophenoxy)-N-methyl- | |
CAS RN |
70289-29-1 | |
Record name | Ethylamine, 2-(o-chlorophenoxy)-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine, 2-(o-chlorophenoxy)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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